1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium is a complex organic compound that features a fluorenyl group attached to a pyridinium ion
Vorbereitungsmethoden
The synthesis of 1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of 9H-fluorene with a pyridinium salt under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. In industry, it can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorenyl group may interact with various enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium can be compared with other similar compounds, such as 9-fluorenylmethyl chloroformate and 9H-fluoren-9-ylmethanamine. These compounds share structural similarities but may differ in their reactivity, applications, and properties. The uniqueness of this compound lies in its specific combination of the fluorenyl and pyridinium groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90252-32-7 |
---|---|
Molekularformel |
C21H20N+ |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C21H20N/c1-14-12-15(2)22(16(3)13-14)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21H,1-3H3/q+1 |
InChI-Schlüssel |
QUBLUPYGWPSORU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.